molecular formula C13H15N3OS B5789350 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5789350
M. Wt: 261.34 g/mol
InChI Key: MKAHIGDBBQVCSE-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a propanamide moiety, making it a unique and interesting molecule for various scientific studies.

Properties

IUPAC Name

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-8(2)11(17)14-13-16-15-12(18-13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAHIGDBBQVCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with a suitable acyl chloride under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles.

Scientific Research Applications

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2-methyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 2-methyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

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